N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

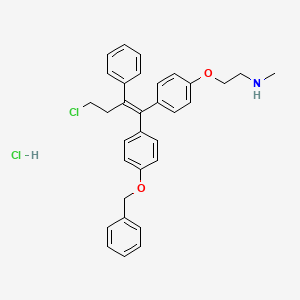

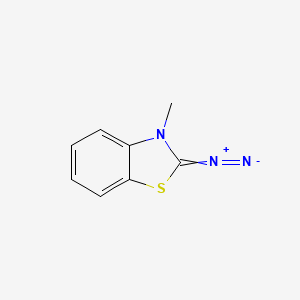

“N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride” is a compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 . It belongs to the Toremifene API family and is categorized as an enzyme activator . It is used as a reference standard in cancer research chemicals and analytical standards .

Physical And Chemical Properties Analysis

“N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride” has a molecular weight of 534.52 and a molecular formula of C32H33Cl2NO2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Metabolic Studies and Comparisons

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride, a metabolite of toremifene, has been extensively studied for its metabolic pathways, particularly in comparison with tamoxifen. Watanabe et al. (2015) found that the formation of N-Desmethyl toremifene is primarily carried out by CYP3A4, an enzyme crucial in drug metabolism. This study suggests different impacts on clinical outcomes for toremifene compared to tamoxifen due to their distinct bioactivation pathways (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).

Pharmacokinetics and Drug Interactions

The pharmacokinetics of toremifene and its metabolites, including N-Desmethyl toremifene, were studied in patients with advanced breast cancer. Wiebe et al. (2004) reported that steady-state plasma concentrations of these compounds were reached within 1 to 5 weeks, depending on the dose, with a half-life of approximately 5 days (Wiebe, Benz, Shemano, Cadman, & DeGregorio, 2004).

Antitumor and Antiestrogenic Effects

Kangas (2004) discussed the hormonal effects of toremifene metabolites, including N-Desmethyl toremifene. These metabolites have been found to exhibit similar antiestrogenic effects as toremifene, with potential implications for antitumor actions (Kangas, 2004).

Potential in Cancer Therapy

Fiore et al. (2015) investigated toremifene, including its metabolites, for treating desmoid-type fibromatosis. This study provided evidence for considering toremifene as a viable option in specific cancer treatments, even after failure with other hormonal agents (Fiore, Colombo, Radaelli, Callegaro, Palassini, Barisella, Morosi, Baldi, Stacchiotti, Casali, & Gronchi, 2015).

Antioxidant Properties

Ahotupa et al. (1997) explored the antioxidative properties of toremifene. The study highlighted that toremifene, along with its metabolites, could act as potent membrane antioxidants, with implications for their role in biological systems (Ahotupa, Mäntylä, & Kangas, 1997).

Future Directions

properties

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVBZSEURSCSH-MRRLHAJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747545 |

Source

|

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride | |

CAS RN |

176671-80-0 |

Source

|

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/no-structure.png)

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)